5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
5-bromo-1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(7(12)10-11)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRMKMCTFFODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781902-24-6 | |
| Record name | 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through various methods. One common approach involves the bromination of pyrazolo[3,4-b]pyridine. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodized by N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions, where pyrazolo[3,4-b]pyridine is treated with brominating agents under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, PMB-Cl for protection, and aryl boronic acids for Suzuki coupling reactions. The reactions are typically carried out in organic solvents such as dichloromethane and ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction, which can lead to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[3,4-b]pyridin-3-one Family
5-Nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
- Substituents : Nitro group at the 5-position (vs. bromine in the target compound).
- Properties : Molecular weight 180.12 g/mol (C₆H₄N₄O₃), lower than the brominated analog due to the lighter nitro group .
- Reactivity : The nitro group is electron-withdrawing, making it less reactive in Suzuki-Miyaura couplings compared to bromine.
- Applications : Primarily used as an intermediate in medicinal chemistry .
(E)-5-[(4-Nitrophenyl)diazinyl]-2,6-diphenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (3d)
- Substituents : Aryl diazenyl (4-nitrophenyl) at the 5-position and phenyl groups at the 2- and 6-positions.
- Synthesis : Prepared via a high-pressure, metal-free one-pot method with 95% yield .
- Physical Properties : Melting point 299–300°C, higher than typical brominated derivatives due to increased aromaticity .
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
- Substituents : Bromine at the 5-position and chlorine at the 3-position.
- Properties : Molecular weight 232.46 g/mol (C₆H₃BrClN₃), LogP 2.5, indicating moderate lipophilicity .
- Applications : Dual halogenation enhances its utility in sequential functionalization reactions.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Substituents : Bromine at the 5-position and an ester group at the 3-position.
- Synthesis : Prepared via esterification or carboxylation reactions; CAS 1131604-85-7 .
- Applications : The ester group enables further derivatization, such as hydrolysis to carboxylic acids.
Pyrrolo[2,3-b]pyridine Derivatives
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
- Core Structure : Pyrrolopyridine (vs. pyrazolopyridine in the target compound).
- Substituents : Bromine at the 5-position and amine at the 3-position.
- Synthesis : Achieved via hydrogenation of nitro precursors followed by functionalization .
- Applications : Key intermediate in kinase inhibitor development .
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Substituents : Two bromine atoms at the 3-position.
- Synthesis: Bromination of pyrrolopyridinones; precursor to 5-bromo derivatives .
- Reactivity : The dibromo structure facilitates regioselective substitutions.
Physicochemical and Spectral Properties
Biological Activity
5-Bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula for this compound is . The compound features a pyrazolo[3,4-b]pyridine core that is essential for its biological activity. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrN3O |
| SMILES | CN1C2=C(C=C(C=N2)Br)C(=O)N1 |
| InChI | InChI=1S/C7H6BrN3O/c1-11-6... |
The primary mechanism of action for this compound involves the inhibition of Tropomyosin Receptor Kinases (TRKs) . This inhibition leads to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress these kinases. The biochemical pathways affected include:
- Ras/Erk Pathway : Involved in cell growth and differentiation.
- PI3K/Akt Pathway : Plays a critical role in cell survival and metabolism.
Inhibition of TRKs can result in significant therapeutic effects against various cancers by inducing apoptosis and cell cycle arrest in malignant cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it may inhibit certain cytochrome P450 isoforms which could influence its metabolism and excretion patterns .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the pyrazolo[3,4-b]pyridine core can enhance its anticancer potency. For instance, derivatives with specific substitutions have shown improved activity against various cancer cell lines such as HeLa and MCF7. The presence of functional groups at strategic positions on the pyrazole ring significantly affects the compound's biological efficacy .
Key Findings from SAR Studies:
| Compound | Activity Against Cancer Cell Lines | Notable Substitutions |
|---|---|---|
| 9a | High against HeLa | Hydroxyl group at position 4 |
| 14g | High against MCF7 and HCT116 | Cyano group at position 3 |
Case Studies
Several studies have evaluated the anticancer properties of this compound and its derivatives:
- In Vitro Studies : A study demonstrated that compounds derived from this scaffold exhibited significant cytotoxicity towards multiple cancer cell lines. For example, derivatives showed up to 80% inhibition in MCF7 cells at concentrations as low as 10 µM .
- Apoptosis Induction : Research indicated that treatment with these compounds led to increased markers of apoptosis in cancer cells. Flow cytometry analysis revealed significant early and late apoptosis rates when treated with specific derivatives .
Q & A
Q. What are the standard synthetic routes for 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?
The compound is typically synthesized via multi-step protocols. For example, a one-pot multicomponent reaction can be employed using aromatic aldehydes, urea/thiourea, and a catalyst (e.g., trifluoroacetic acid) under controlled heating (110°C, 16 hours). Subsequent bromination with HBr and purification via liquid chromatography yields the product . Alternative methods include Suzuki-Miyaura coupling or nucleophilic substitution reactions, where bromine acts as a leaving group .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the pyrazolo-pyridine scaffold and substituent positions. For instance, H NMR peaks at δ 12.40 (NH) and δ 8.39 (HetH) confirm aromatic protons and hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., MW 266.09) and fragmentation patterns .
- HPLC : Used to assess purity (>97% by GC or LC) and monitor reaction progress .
Q. How does the bromine substituent influence solubility and reactivity?
Bromine enhances electrophilic substitution potential due to its electron-withdrawing effect. Solubility can be modulated by introducing polar groups (e.g., carboxylic acids) at specific positions, as seen in analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (solubility index 0.73) .
Advanced Research Questions
Q. How can conflicting reactivity data in brominated pyrazolo-pyridines be resolved?
Bromine’s position (C-5 vs. C-6) significantly impacts reactivity. For example, 5-bromo derivatives undergo nucleophilic substitution more readily than 6-bromo analogs due to steric and electronic effects. Contradictions in literature data may arise from incomplete regioselectivity during synthesis; thus, reaction conditions (e.g., temperature, catalyst) must be optimized using DOE (Design of Experiments) principles .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Catalyst Selection : Proline or Pd-based catalysts (e.g., Pd(dba)) improve cross-coupling efficiency (up to 88% yield in Boc-protection steps) .
- Purification : Silica gel chromatography with heptane:ethyl acetate (8:2) effectively isolates products .
- By-product Mitigation : Quenching with NaSO minimizes bromine-related side reactions .
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo-pyridine analogs?
SAR studies reveal that:
- Bromine at C-5 enhances binding to kinase targets (pKi = 5.5–7.7 in LRRK2 inhibitors) .
- Methyl groups at N-1 improve metabolic stability by reducing oxidative degradation . Computational docking (e.g., using PyMol or AutoDock) can predict interactions with biological targets .
Q. What are the safety protocols for handling brominated pyrazolo-pyridines?
- Ventilation : Use fume hoods to avoid inhalation (first-aid: move to fresh air immediately) .
- Protective Equipment : Gloves and goggles are mandatory; bromine can cause severe skin/eye irritation.
- Waste Disposal : Halogenated waste must be treated as hazardous and incinerated in approved facilities .
Methodological Insights
Q. How to troubleshoot low yields in bromination reactions?
- Reagent Purity : Ensure HBr is anhydrous and free from oxidation (use fresh batches).
- Temperature Control : Maintain <25°C during bromine addition to prevent polybromination .
- Stoichiometry : A 1.2:1 molar ratio of HBr to substrate minimizes unreacted starting material .
Q. What advanced techniques validate substitution patterns in derivatives?
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C-5 vs. C-6 bromination) .
- Isotopic Labeling : N or C NMR tracks nitrogen/carbon environments in complex analogs .
Q. How to design analogs for photophysical studies?
Introduce electron-donating groups (e.g., -OCH) or extend conjugation (e.g., acetylene linkers) to modulate fluorescence. For example, 3-(phenylethynyl)-substituted analogs exhibit redshifted absorption spectra due to π-extension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
